molecular formula C13H17ClO B7973238 1-(4-Chloro-3-methylphenyl)hexan-1-one CAS No. 1352232-01-9

1-(4-Chloro-3-methylphenyl)hexan-1-one

Cat. No.: B7973238
CAS No.: 1352232-01-9
M. Wt: 224.72 g/mol
InChI Key: XHTLWYLXYQZEAE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)hexan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, along with a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenyl)hexan-1-one typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable alkylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-chloro-3-methylbenzaldehyde reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenyl)hexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

    Reduction: Formation of 1-(4-chloro-3-methylphenyl)hexanol.

    Substitution: Formation of 1-(4-methoxy-3-methylphenyl)hexan-1-one or 1-(4-cyano-3-methylphenyl)hexan-1-one.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)hexan-1-one involves its interaction with various molecular targets and pathways. It is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the corresponding receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
  • 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-Methyl-Ethylcathinone, 3-MEC)

Uniqueness

1-(4-Chloro-3-methylphenyl)hexan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research purposes.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)11-7-8-12(14)10(2)9-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTLWYLXYQZEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274114
Record name 1-Hexanone, 1-(4-chloro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352232-01-9
Record name 1-Hexanone, 1-(4-chloro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352232-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanone, 1-(4-chloro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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